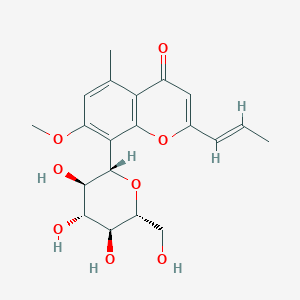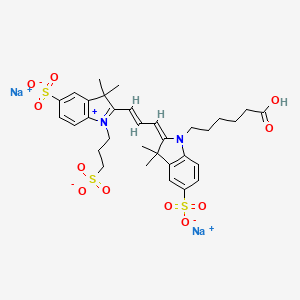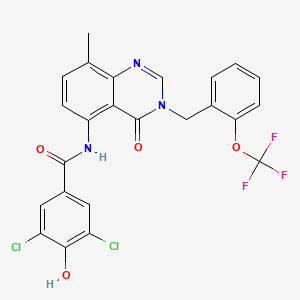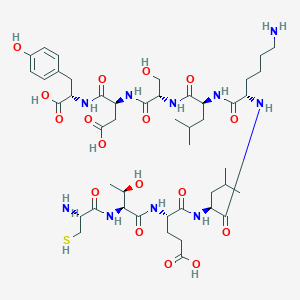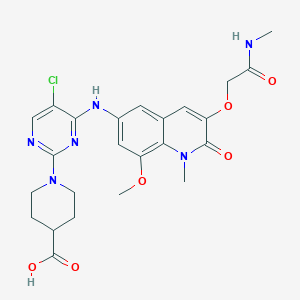
BCL6 ligand-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCL6 ligand-1 is a small molecule that interacts with the B-cell lymphoma 6 protein (BCL6). BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers in B-cells. It is highly expressed in germinal center B-cells and is involved in the regulation of genes related to cell cycle control, cell death, and differentiation. This compound has been studied for its potential to inhibit the protein-protein interactions of BCL6, making it a promising candidate for therapeutic applications in lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BCL6 ligand-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route includes the use of benzimidazolone as a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its binding affinity to BCL6 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: BCL6 ligand-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
BCL6 ligand-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between BCL6 and its corepressors.
Biology: Investigated for its role in modulating gene expression in germinal center B-cells.
Medicine: Explored as a potential therapeutic agent for the treatment of B-cell lymphomas and other lymphoid malignancies.
Industry: Utilized in drug discovery and development programs to identify new inhibitors of BCL6
Wirkmechanismus
BCL6 ligand-1 exerts its effects by binding to the BTB domain of BCL6, thereby inhibiting its interaction with corepressors such as NCOR, SMRT, and BCOR. This inhibition leads to the derepression of genes that are normally repressed by BCL6, resulting in the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells. The molecular targets and pathways involved include the recruitment of E3 ligases that facilitate the degradation of BCL6 .
Vergleich Mit ähnlichen Verbindungen
BI-3802: A molecular glue that induces the polymerization and degradation of BCL6.
BI-3812: An inhibitor that disrupts the BCL6-corepressor interaction without inducing degradation
Uniqueness: BCL6 ligand-1 is unique in its ability to selectively inhibit the protein-protein interactions of BCL6, making it a valuable tool for studying the biological functions of BCL6 and developing targeted therapies for BCL6-driven malignancies. Unlike other compounds, this compound does not induce polymerization or degradation of BCL6, allowing for more precise modulation of BCL6 activity .
Eigenschaften
Molekularformel |
C24H27ClN6O6 |
|---|---|
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H27ClN6O6/c1-26-19(32)12-37-18-9-14-8-15(10-17(36-3)20(14)30(2)22(18)33)28-21-16(25)11-27-24(29-21)31-6-4-13(5-7-31)23(34)35/h8-11,13H,4-7,12H2,1-3H3,(H,26,32)(H,34,35)(H,27,28,29) |
InChI-Schlüssel |
LXPBRCCRBHPMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




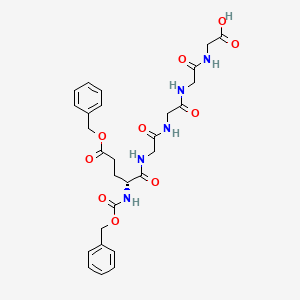
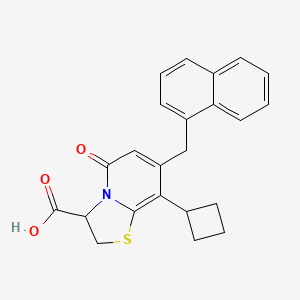
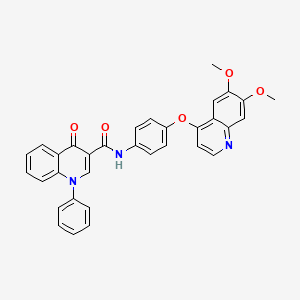
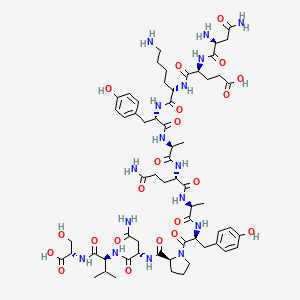
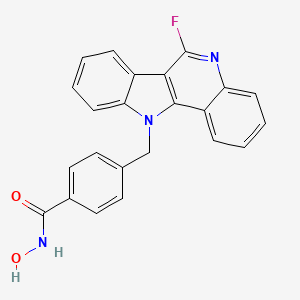
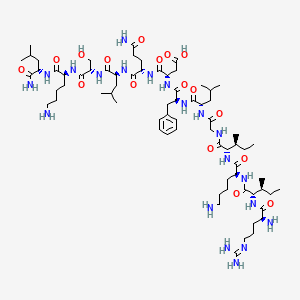
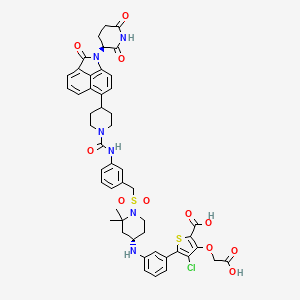
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
